6-Fluoro-3-iodo-8-methoxyquinoline
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Overview
Description
6-Fluoro-3-iodo-8-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly enhance its biological activity and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-8-methoxyquinoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 6-methoxyquinoline.
Iodination: The iodination step involves the use of iodine or iodine monochloride (ICl) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodo-8-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinoline derivatives with enhanced biological activity .
Scientific Research Applications
6-Fluoro-3-iodo-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline-based drugs and their interactions with biological targets.
Material Science: It is used in the development of organic semiconductors and liquid crystals for electronic devices.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms enhance the compound’s ability to bind to these targets, leading to inhibition or activation of biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline
- 3-Iodoquinoline
- 8-Methoxyquinoline
- 6,8-Difluoroquinoline
Uniqueness
6-Fluoro-3-iodo-8-methoxyquinoline is unique due to the presence of both fluorine and iodine atoms in its structure. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The methoxy group at the 8-position further contributes to its unique properties by influencing its electronic and steric characteristics .
Biological Activity
6-Fluoro-3-iodo-8-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique halogenated structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents. The presence of halogen atoms (fluorine and iodine) and a methoxy group significantly influences its chemical reactivity and biological properties.
- Molecular Formula : C10H8F I N O
- Molecular Weight : Approximately 292.07 g/mol
- Structure : The compound features a fluoro group at the 6-position, an iodo group at the 3-position, and a methoxy group at the 8-position on the quinoline ring.
Biological Activity Overview
Research indicates that compounds within the quinoline family exhibit diverse pharmacological properties, including:
- Anticancer Activity : Studies have shown that quinoline derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been reported to exhibit significant cytotoxic effects against HeLa cervical cancer cells and other cancer types .
- Antibacterial and Antiviral Properties : The compound is also being investigated for its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The halogen substituents enhance binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in:
- Enzyme Inhibition : The compound's structure allows it to effectively inhibit enzymes involved in critical biological processes.
- Metal Chelation : Similar quinoline derivatives have been shown to function as metal chelators, which can influence their biological activity by modulating metal ion availability in biological systems .
Anticancer Activity
A study focusing on the antiproliferative effects of various quinoline derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 1.4 nM to 32.13 μM against different cancer cell lines . This highlights the potential efficacy of halogenated quinolines in cancer therapy.
Antimicrobial Studies
In vitro studies have shown that derivatives of quinolines can effectively inhibit the growth of various bacterial strains. For instance, modifications in the quinoline structure have been linked to enhanced antibacterial properties, suggesting that this compound could be a candidate for further exploration in antimicrobial research .
Comparative Analysis of Similar Compounds
Compound Name | Anticancer Activity (IC50) | Antibacterial Properties | Metal Chelation |
---|---|---|---|
This compound | TBD | TBD | Yes |
Clioquinol | <1 µM | Moderate | Yes |
8-Hydroxyquinoline | <0.1 µM | High | Yes |
Properties
Molecular Formula |
C10H7FINO |
---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
6-fluoro-3-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H7FINO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3 |
InChI Key |
YAEAXMPZAFUBBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=C(C=N2)I |
Origin of Product |
United States |
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